4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide
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Overview
Description
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide is an organic compound with the molecular formula C₁₁H₁₁NO₅S₂ This compound is characterized by the presence of a furan ring substituted with a sulfonamide group and a sulfonyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with furan-2-sulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives may be explored for therapeutic applications due to their biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, similar to other sulfonamide compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide
- 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- 2-((4-Methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate)
Uniqueness
This compound is unique due to its specific combination of a furan ring with sulfonamide and sulfonyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
128348-34-5 |
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Molecular Formula |
C11H11NO5S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylfuran-2-sulfonamide |
InChI |
InChI=1S/C11H11NO5S2/c1-8-2-4-9(5-3-8)18(13,14)10-6-11(17-7-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16) |
InChI Key |
VZNKQCCTTRDGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=COC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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